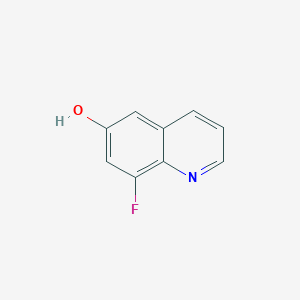

8-Fluoroquinolin-6-ol

Vue d'ensemble

Description

8-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound.

Mécanisme D'action

Target of Action

The primary targets of 8-Fluoroquinolin-6-ol, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the inhibition of bacterial DNA synthesis . By blocking the action of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription .

Pharmacokinetics

This property enhances their bioavailability and contributes to their high level of antibacterial activity .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death .

Analyse Biochimique

Biochemical Properties

Quinolines and their fluorinated derivatives are known to interact with various enzymes and proteins, often acting as inhibitors or activators . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecule it interacts with.

Cellular Effects

Fluoroquinolones, a class of compounds that includes 8-Fluoroquinolin-6-ol, are known to have broad-spectrum antibacterial activity . They work by interfering with bacterial DNA, leading to the death of the bacteria .

Molecular Mechanism

Fluoroquinolones generally exert their effects by inhibiting bacterial DNA-gyrase, an enzyme involved in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Fluoroquinolones have been studied in various animal models, and their effects can vary with dosage .

Metabolic Pathways

Fluoroquinolones are known to be metabolized in the liver, with several enzymes involved in their metabolism .

Transport and Distribution

Fluoroquinolones are known to be widely distributed in the body after oral administration, reaching therapeutic concentrations in various tissues .

Subcellular Localization

Fluoroquinolones are known to accumulate in lysosomes, a type of organelle in the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

8-Fluoroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or halogen atoms .

Applications De Recherche Scientifique

8-Fluoroquinolin-6-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infections caused by resistant bacterial strains.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Fluoroquinolin-8-ol

- 8-Fluoroquinoline

- 6,8-Difluoroquinoline

Uniqueness

8-Fluoroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .

Activité Biologique

Overview

8-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic compound known for its biological activities, particularly in antimicrobial and antiviral applications. This compound has garnered attention due to its mechanism of action, which involves the inhibition of bacterial DNA synthesis through interactions with key enzymes such as DNA gyrase and topoisomerase IV.

Target Enzymes : The primary targets of this compound are bacterial enzymes, specifically:

- DNA gyrase

- Topoisomerase IV

Mode of Action : The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks that are created during replication. This action ultimately leads to the inhibition of bacterial growth by preventing proper DNA synthesis and replication .

Antimicrobial Properties

This compound exhibits broad-spectrum antibacterial activity. Its effectiveness is attributed to its structural features that allow it to interact with bacterial DNA replication machinery. Studies have shown that this compound can effectively inhibit various strains of bacteria, including those resistant to other antibiotics .

Antiviral Potential

Research suggests that compounds in the quinoline family, including this compound, may also possess antiviral properties. The lipophilicity and electron-withdrawing characteristics of substituents on the quinoline ring can enhance antiviral activity, making it a candidate for further investigation in the context of viral infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability, which contributes to its efficacy as an antibacterial agent. The compound is metabolized primarily in the liver, with various enzymes involved in its metabolic pathways. Understanding these pathways is crucial for predicting drug interactions and optimizing therapeutic regimens .

Research Findings and Case Studies

Several studies have explored the biological activities and potential applications of this compound:

-

Antibacterial Activity :

- In vitro studies demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.

- A comparative analysis showed that it outperformed some conventional antibiotics against specific resistant strains.

-

Antiviral Studies :

- Preliminary investigations indicated that this compound could inhibit viral replication in cell cultures, suggesting potential use in antiviral therapies.

- Case Studies :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

8-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMMXTUQMSGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314972 | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209353-22-0 | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209353-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.